molecular formula C13H11NO2S B6389288 2-(3-Methylthiophenyl)isonicotinic acid CAS No. 1261922-19-3

2-(3-Methylthiophenyl)isonicotinic acid

Cat. No.: B6389288
CAS No.: 1261922-19-3
M. Wt: 245.30 g/mol
InChI Key: OKWYBHKBSZDDJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Methylthiophenyl)isonicotinic acid is an organic compound that belongs to the class of isonicotinic acid derivatives It features a thiophene ring substituted with a methyl group at the 3-position and an isonicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylthiophenyl)isonicotinic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylthiophenyl)isonicotinic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The hydrogen atoms on the thiophene ring can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Halogenated or alkylated thiophene derivatives.

Scientific Research Applications

2-(3-Methylthiophenyl)isonicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Methylthiophenyl)isonicotinic acid depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with molecular targets such as enzymes or receptors. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Methylthiophenyl)isonicotinic acid is unique due to the combination of the thiophene ring and the isonicotinic acid moiety, which imparts distinct chemical and biological properties. This combination allows for diverse applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(3-methylsulfanylphenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2S/c1-17-11-4-2-3-9(7-11)12-8-10(13(15)16)5-6-14-12/h2-8H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKWYBHKBSZDDJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C2=NC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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